2-Ethyl-5-methylfuran-3-carboxylic acid
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Overview
Description
2-Ethyl-5-methylfuran-3-carboxylic acid is an organic compound characterized by the presence of an ethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position of the furan ring. This compound is a derivative of furan, a heterocyclic organic compound, and has a molecular formula of C8H10O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-5-methylfuran with carbon dioxide in the presence of a base, followed by acidification to yield the carboxylic acid . Another approach involves the oxidation of 2-ethyl-5-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-ethyl-5-methylfuran using air or oxygen in the presence of a suitable catalyst. This method offers a more scalable and efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or molecular oxygen with a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
2-Ethyl-5-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The furan ring can undergo various chemical transformations, allowing the compound to modulate different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylfuran-3-carboxylic acid
- 5-Methylfuran-3-carboxylic acid
- 2-Ethylfuran-3-carboxylic acid
Uniqueness
2-Ethyl-5-methylfuran-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-5-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-7-6(8(9)10)4-5(2)11-7/h4H,3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZUDYFBERWRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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